Product packaging for Cadmium bromide(Cat. No.:)

Cadmium bromide

Cat. No.: B8797929
M. Wt: 272.22 g/mol
InChI Key: KPWJBEFBFLRCLH-UHFFFAOYSA-L
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Description

Cadmium Bromide (CdBr2) is an inorganic compound provided as a white, crystalline solid with a high purity of up to 99.99% . It is characterized by a density of 5.19 g/cm³ and a melting point of 568°C . This reagent is highly soluble in water, as well as in alcohol, ether, and acetone . In the laboratory, this compound serves as a critical precursor in chemical synthesis and specialty chemical manufacturing . Its applications extend to photochemical processes, where it acts as a light-sensitive compound for high-precision imaging and photographic techniques . Within the field of materials science, it is an important semiconductor material used in the fabrication of optoelectronic devices, semiconductors, and as a component in battery and coating materials . It also finds a role as a photocatalyst . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is classified as hazardous and must be handled with appropriate safety measures . It is harmful if inhaled, ingested, or upon skin contact and is toxic to aquatic life . Researchers should consult the safety data sheet (SDS) and adhere to all relevant environmental and safety regulations, including REACH and TSCA .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2Cd B8797929 Cadmium bromide

Properties

Molecular Formula

Br2Cd

Molecular Weight

272.22 g/mol

IUPAC Name

cadmium(2+);dibromide

InChI

InChI=1S/2BrH.Cd/h2*1H;/q;;+2/p-2

InChI Key

KPWJBEFBFLRCLH-UHFFFAOYSA-L

SMILES

[Br-].[Br-].[Cd+2]

Canonical SMILES

[Br-].[Br-].[Cd+2]

Origin of Product

United States

Synthetic Methodologies and Preparation of Cadmium Bromide and Its Derivatives

Conventional Synthesis Routes for Cadmium Bromide Compounds

Historically, the preparation of anhydrous this compound (CdBr₂) has been achieved through direct reaction of the elements at elevated temperatures. This involves heating cadmium metal in the presence of bromine vapor to yield the anhydrous salt. himedialabs.comnih.gov Another established method involves the reaction of anhydrous cadmium acetate (B1210297) with acetyl bromide in a glacial acetic acid medium. nih.gov

Conventional synthesis also extends to the formation of this compound coordination compounds. For instance, the reaction of this compound with ligands such as 2,5-dimethylpyrazine (B89654) in water at a specified temperature (e.g., 353 K for 2 days) can produce crystalline coordination polymers. iucr.org Similarly, many cadmium(II) halide complexes are typically prepared by refluxing the reactants for several hours. semanticscholar.orgresearchgate.netuinjkt.ac.id For example, a common approach is to react this compound and a ligand in a suitable solvent, such as methanol (B129727). semanticscholar.org

Advanced Synthetic Approaches for Cadmium(II) Complexes

Modern synthetic chemistry offers more sophisticated and controlled methods for the preparation of cadmium(II) complexes, enabling the formation of materials with tailored properties.

Ultrasonic-assisted synthesis, or sonochemistry, has emerged as an efficient and environmentally friendly alternative to conventional methods. semanticscholar.orgresearchgate.netuinjkt.ac.id High-intensity ultrasound provides a versatile tool for the synthesis of coordination compounds. mdpi.com This technique utilizes acoustic cavitation to accelerate reaction rates in solution, often leading to the formation of nano-sized particles. semanticscholar.org

A notable example is the synthesis of a cadmium(II) bromide complex with N,N'-diethylthiourea (detu). In this process, solutions of CdBr₂ and detu in methanol are separately vibrated in an ultrasonic bath before being mixed. The mixture is then further sonicated, significantly reducing the reaction time compared to the conventional 4-hour reflux method. semanticscholar.orgresearchgate.net This approach successfully yields the molecular complex [Cd(detu)₂Br₂] as colorless, needle-like crystals. semanticscholar.orgresearchgate.netuinjkt.ac.id

Table 1: Comparison of Conventional and Ultrasonic Synthesis of [Cd(detu)₂Br₂]

Parameter Conventional Method Ultrasonic-Assisted Method
Reaction Time 4 hours 60 minutes
Conditions Reflux Room Temperature, 42 kHz ultrasonic bath
Product [Cd(detu)₂Br₂] [Cd(detu)₂Br₂]
Reported Yield Not specified Not specified

| Environmental Impact | Higher energy consumption | More energy efficient and environmentally friendly |

This table is based on information from references semanticscholar.orgresearchgate.net.

Soft-chemistry techniques are solution-based methods that operate under mild conditions, providing access to compositions and structures that are difficult to obtain through traditional solid-state reactions. acs.orgnih.govbohrium.com These methods are particularly valuable for synthesizing ternary metal halides, such as cesium cadmium bromides (Cs-Cd-Br), which have garnered interest for wide band gap applications. acs.orgnih.govacs.org

A systematic investigation into the Cs-Cd-Br system has demonstrated the successful synthesis of all four known phases—CsCdBr₃, Cs₂CdBr₄, Cs₃CdBr₅, and Cs₇Cd₃Br₁₃—using a common set of precursors and a standardized experimental procedure. acs.orgnih.gov The synthesis involves injecting an organic bromine source into a solution containing cadmium oxide (CdO) and cesium carbonate (Cs₂CO₃) in the presence of oleic acid, oleylamine, and octadecene. acs.org The decoupling of the cadmium, cesium, and bromide sources allows for greater flexibility in tuning the composition. acs.org This approach has highlighted the potential of soft-chemistry methods for expanding the library of ternary metal halides. acs.orgnih.gov For instance, the Cs₇Cd₃Br₁₃ phase was synthesized by a simple solvent evaporation method, yielding acicular single crystals. acs.org

Ultrasonic-Assisted Synthesis of Coordination Compounds

Control of Stoichiometry and Reaction Conditions in Synthesis

Precise control over stoichiometry and reaction conditions is paramount in the synthesis of this compound-based materials to achieve the desired phase and properties. acs.orgnih.gov In soft-chemistry routes, phase selection often requires careful management of the reaction parameters to navigate phase competition. acs.orgnih.gov

Key variables that significantly influence phase selectivity in the synthesis of cesium cadmium bromides include temperature, ligand ratio, and precursor stoichiometry. acs.org These factors modulate the activation and release of precursors, thereby kinetically controlling the synthesis. acs.org For example, the Cs₇Cd₃Br₁₃ phase was found to be accessible with benzoyl bromide as a precursor but not with phenacyl bromide, underscoring the critical role of precursor reactivity. acs.org Similarly, in the synthesis of CdTe nanoplatelets, the temperature was found to be a crucial parameter affecting both the morphology and stoichiometry of the resulting nanocrystals. mdpi.com Optimal stoichiometry was achieved at specific temperature ranges, which also influenced the crystal structure. mdpi.com The rate of injection of precursors can also be a key variable, influencing the local concentration of reactants and thus directing the formation of a specific phase. researchgate.net

Purification and Isolation Techniques for this compound-Based Materials

The purification and isolation of this compound and its derivatives are critical steps to ensure the quality and purity of the final product. For elemental cadmium, a purification process involving fused caustic soda can be employed to remove impurities like zinc. google.com The addition of salts such as alkali and alkaline earth chlorides and fluorides to the caustic fusion can enhance the removal of zinc and other contaminants. google.com

In the synthesis of coordination compounds and other this compound-based materials, purification and isolation typically involve collecting the product via filtration. The synthesized solid is then washed or rinsed with appropriate solvents to remove unreacted starting materials, byproducts, and residual solvents. For instance, in the ultrasonic-assisted synthesis of a cadmium(II) coordination polymer, the resulting precipitate was filtered, rinsed with water and methanol, and then dried. mdpi.com Similarly, in the synthesis of cesium this compound phases, the products are isolated from the reaction mixture. acs.orgnih.govacs.org Qualitative analysis using silver nitrate (B79036) can be used to confirm the presence of bromide ions in the purified complex. semanticscholar.org

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound CdBr₂
Cadmium acetate Cd(CH₃COO)₂
Acetyl bromide CH₃COBr
2,5-dimethylpyrazine C₆H₈N₂
N,N'-diethylthiourea C₅H₁₂N₂S
Cesium this compound CsCdBr₃, Cs₂CdBr₄, Cs₃CdBr₅, Cs₇Cd₃Br₁₃
Cadmium oxide CdO
Cesium carbonate Cs₂CO₃
Oleic acid C₁₈H₃₄O₂
Oleylamine C₁₈H₃₇N
Octadecene C₁₈H₃₆
Benzoyl bromide C₇H₅BrO
Phenacyl bromide C₈H₇BrO
Cadmium telluride CdTe

Crystallographic and Supramolecular Architecture of Cadmium Bromide Compounds

Single Crystal X-ray Diffraction Analysis of Cadmium Bromide and its Complexes

Single crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of crystalline materials. It provides precise information on the crystal system, the coordination environment of the metal center, and the exact geometric parameters of the molecule.

This compound and its coordination complexes are known to crystallize in various systems, a phenomenon indicative of the structural diversity enabled by the Cd(II) ion and the bromide ligand. Polymorphism, the existence of a solid material in more than one crystalline form, has been observed in cadmium(II) coordination polymers. For instance, the coordination polymer [Cd₂(dipic)₂(H₂O)₃]n, prepared from this compound and dipicolinic acid, was found to have a C2/c polymorph and, occasionally, a P2/c polymorph. acs.org

The crystal system is highly dependent on the nature of the ligands coordinated to the cadmium center and the crystallization conditions.

Trigonal System : Anhydrous this compound (CdBr₂) itself crystallizes in the trigonal R-3m space group, forming a layered structure. materialsproject.org

Hexagonal System : The ferroelectric crystal, tetramethylammonium (B1211777) this compound (TMACB), exhibits a hexagonal crystal system with the space group P63/m. asianpubs.orgasianpubs.org

Triclinic System : Complexes with larger organic ligands, such as cadmium thiosemicarbazide (B42300) bromide (CTSB), crystallize in the triclinic system with the P1 space group. chalcogen.ro Another example is a coordination polymer involving a 1,2-disubstituted cyclohexane (B81311) amide ligand, {[CdBr₂(L1)₂]·4H₂O}n, which crystallizes in the triclinic P-1 space group. analis.com.my

Monoclinic System : Coordination polymers of this compound with certain pyrazine (B50134) derivatives have been shown to crystallize in the monoclinic P2₁/c space group. acs.org

The Cd(II) ion, with its d¹⁰ electronic configuration, does not have any crystal field stabilization energy and is thus highly flexible in its coordination preferences. This results in a variety of coordination geometries, most commonly tetrahedral, square pyramidal, and octahedral.

Tetrahedral Geometry : A distorted tetrahedral geometry is common, particularly in complexes with bulky ligands. In the complex [Cd(detu)₂Br₂] (where detu is N,N'-diethylthiourea), the Cd(II) center is coordinated to two bromide ligands and two sulfur atoms from the detu ligands. semanticscholar.org Similarly, the complex [Cd(Br)₂(S-NA)₂] displays a slightly distorted tetrahedral geometry around the cadmium center. rsc.org In the dicationic complex [Cd(dien)₂]CdBr₄, the [CdBr₄]²⁻ anion assumes a tetrahedral geometry. najah.edu

Square Pyramidal Geometry : Five-coordinate cadmium centers are also well-documented. In the complex [Cd(L2)Br₂], where L2 is a tridentate Schiff base, the cadmium(II) center adopts a distorted square pyramidal geometry, being bound by three nitrogen atoms from the ligand and two terminal bromide ions. A similar distorted square pyramidal environment is observed in another complex synthesized via a template method, where the Cd(II) ion is coordinated to three iminic nitrogens and two bromide anions. researchgate.net

Octahedral Geometry : Six-coordination is frequently observed, often involving bridging bromide ions or coordination with solvent molecules. In the dimeric complex [Cd₂(HEAC)₂(μ-Br)₂Br₂], each cadmium atom is in a distorted octahedral environment (CdN₂OBr₃), featuring two bridging bromide atoms. doi.org In one-dimensional coordination polymers formed with di-2-pyridyl ketone oxime, the Cd(II) ion also exhibits a distorted octahedral geometry. mdpi.com The cationic part of the [Cd(dien)₂]CdBr₄ complex features a Cd(II) ion in a slightly distorted octahedral geometry, coordinated to two diethylenetriamine (B155796) ligands. najah.edu

The precise measurement of bond lengths, angles, and non-bonding distances is crucial for a detailed understanding of the coordination sphere and the nature of the chemical bonds. These parameters vary depending on the coordination number, the nature of the coordinated ligands, and whether the bromide ions are terminal or bridging.

For pure anhydrous CdBr₂, the Cd-Br bond length is 2.80 Å. materialsproject.org In coordination complexes, these values change. For instance, in the octahedral complex {[CdBr₂(L1)₂]·4H₂O}n, the Cd-Br bond length is 2.6805(5) Å. analis.com.my In the tetrahedral complex [Cd(Br)₂(S-NA)₂], the Cd-Br bond length is shorter at 2.5682 (12) Å. rsc.org Bridging halides typically result in longer bond distances compared to terminal ones. In dimeric structures with bridging bromides, the Cd∙∙∙Cd separation is also a key parameter; in one such complex, this distance is 3.972(1) Å, with a Cd-Br-Cd bridging angle of 90.3(1)°. mdpi.com

CompoundCoordination GeometryParameterValue (Å or °)Reference
CdBr₂OctahedralCd-Br bond length2.80 Å materialsproject.org
[Cd(Br)₂(S-NA)₂]TetrahedralCd-Br bond length2.5682 (12) Å rsc.org
Cd-N bond length2.259 (10) Å
{[CdBr₂(L1)₂]·4H₂O}nOctahedralCd-Br bond length2.6805 (5) Å analis.com.my
Cd-N bond length2.453 (4) Å
[Cd(dpkoxH)Br₂]nOctahedral (bridged)Cd∙∙∙Cd distance3.972 (1) Å mdpi.com
Cd-Br-Cd angle90.3 (1) °

Coordination Geometries of Cadmium(II) Centers

Supramolecular Interactions and Crystal Packing Phenomena

Hydrogen bonds are among the most critical directional forces in crystal engineering. In this compound complexes containing ligands with N-H or O-H groups, the bromide ion can act as a hydrogen bond acceptor.

N-H···Br Interactions : In the crystal structure of [Cd(Br)₂(S-NA)₂], individual mononuclear complexes are linked into one-dimensional columns via N–H⋯Br hydrogen bonds, with an N···Br distance of approximately 3.5645 Å. rsc.orgrsc.org

O-H···Br Interactions : In hydrated complexes, such as those involving dihydroxyacetone, extensive O-H···X (where X = Br) hydrogen-bond networks involving all hydroxyl groups and water molecules are crucial for stabilizing the crystal structure. nih.gov

C-H···Br Interactions : Weaker C-H···Br hydrogen bonds can also play a significant role. In the complex [Cd(L2)Br₂], cooperative C-H···Br hydrogen bonds, along with other interactions, help assemble the individual units into a 2D sheet structure.

The interplay of these hydrogen bonds can create diverse supramolecular architectures, ranging from simple dimers to complex 3D networks. researchgate.net

For complexes containing aromatic ligands (e.g., pyridine (B92270), phenanthroline), π-π stacking and other weak interactions are vital components of the crystal packing.

π-π Stacking : This interaction occurs between the π-electron systems of parallel aromatic rings. In some cadmium(II) halide complexes with Schiff base ligands, π…π interactions can lock mononuclear units into discrete dimers. In other cases, π-π stacking between pyridyl rings of neighboring polymeric chains contributes to the formation of the 3D architecture. mdpi.com These interactions typically occur with centroid-to-centroid distances in the range of 3.4 to 3.8 Å. mdpi.comrecercat.cat

C-H···π Interactions : These are weak hydrogen bonds where a C-H group interacts with the face of an aromatic π-system. In the structure of [Cd(Br)₂(S-NA)₂], the 1D columns formed by hydrogen bonding are further stabilized by C–H⋯π interactions between the naphthyl groups and adjacent hydrogen atoms, with hydrogen-to-centroid distances of 3.347 to 3.652 Å. rsc.org These interactions can lead to the formation of 2D sheets or 3D networks.

The cumulative effect of these varied and often cooperative non-covalent interactions is the assembly of simple mononuclear or polynuclear this compound units into complex and elegant supramolecular structures. recercat.cat

Hydrogen Bonding Networks

Electron Diffraction Studies on Molecular Structure

Electron diffraction (ED) has been a valuable technique for elucidating the molecular geometry of this compound in the gaseous phase. Studies focusing on monomeric cadmium dihalides, including this compound (CdBr₂), have utilized gas electron diffraction in concert with computational methods to determine key structural parameters like bond lengths and angles. iiste.orgiiste.orgresearcher.life

Research indicates that the monomeric CdBr₂ molecule possesses a linear or nearly linear equilibrium structure. iiste.orgresearchgate.net Theoretical calculations based on an interionic force model, which have shown good agreement with experimental electron diffraction data, predict a bond angle of approximately 174.79° for ∠Br-Cd-Br. iiste.org This slight deviation from a perfect 180° angle suggests a quasi-linear model. iiste.org For such molecules, bending frequencies are often estimated from electron diffraction data to refine the structural model. iiste.org The combination of experimental ED measurements with quantum chemical calculations has been crucial in developing a comprehensive understanding of the molecular structure of gaseous cadmium dihalides. iiste.orgresearcher.life

ParameterValueSource
Bond Angle (∠Br-Cd-Br)~174.79° iiste.org
Cd-Br Bond Length (rg)2.367(5) Å

Powder X-ray Diffraction for Crystalline Nature and Phase Purity

Powder X-ray diffraction (PXRD) is an essential analytical method for characterizing the solid-state structure of this compound and its compounds. It is systematically used to confirm the crystalline nature of synthesized materials, identify specific crystal phases, and assess the phase purity of the bulk sample. ncl.ac.ukusp.org

Pure this compound (CdBr₂) crystallizes in a trigonal, layered structure. materialsproject.org Its crystal system is characterized by the R-3m space group. materialsproject.org The structure consists of two-dimensional sheets composed of edge-sharing CdBr₆ octahedra, with Cd-Br bond lengths of 2.80 Å. materialsproject.org PXRD patterns of CdBr₂ are compared against standard patterns from databases like the Inorganic Crystal Structure Database (ICSD) to confirm its identity and crystalline integrity. materialsproject.orgresearchgate.net

PXRD is also instrumental in studying more complex systems involving this compound. For instance, in the synthesis of cesium this compound (Cs-Cd-Br) materials, PXRD is used to identify the formation of various distinct phases, such as CsCdBr₃, Cs₂CdBr₄, and Cs₃CdBr₅, and to ensure that a phase-pure product has been obtained. researchgate.netacs.org The technique is sensitive enough to distinguish between these different crystalline structures within a single sample. acs.org

Furthermore, PXRD is employed to monitor chemical reactions and phase transitions. Researchers use it to verify the formation of new crystalline products, such as when this compound reacts with organic ligands like 2,5-dimethylpyrazine (B89654). iucr.org It can also track structural changes that occur under non-ambient conditions, such as high temperatures, providing evidence for temperature-induced phase transitions. nih.govrsc.org By comparing the experimental PXRD pattern of a synthesized batch to a pattern calculated from single-crystal X-ray diffraction data, a definitive assessment of phase purity can be made, which is crucial for establishing accurate structure-property relationships. ncl.ac.uk

ParameterValueSource
Crystal SystemTrigonal materialsproject.org
Space GroupR-3m (No. 166) materialsproject.org
Lattice Constant (a)4.02 Å materialsproject.org
Lattice Constant (c)19.47 Å materialsproject.org
Cd-Br Bond Length2.80 Å materialsproject.org

Spectroscopic and Optical Characterization of Cadmium Bromide Materials

Electronic and Optical Absorption Properties

UV-Visible spectroscopy is employed to determine the transparency range and electronic properties of cadmium bromide materials. The optical absorption edge, or UV cut-off wavelength, is a critical parameter for optical applications. This property varies significantly depending on the specific composition of the this compound material. For instance, semiorganic crystals like L-lysine this compound (LCB) and L-Alanine this compound (LACB) show UV cut-off wavelengths at 237 nm and 203 nm, respectively. ijariie.comscholarsresearchlibrary.com Bisthiourea this compound (BTCB) is transparent between 269 nm and 1100 nm.

Doping this compound into other crystals, such as potassium bromide (KBr), introduces new absorption bands; a peak at 250 nm is attributed to cadmium incorporation. halide-crylink.com In more complex structures like [Cd(Br)₂(S-NA)₂], absorption bands at 314 nm and 461 nm are ascribed to metal-to-ligand charge transfer (MLCT). rsc.orgrsc.org Theoretical calculations for this compound have estimated a direct optical band gap of 3.76 eV and an indirect band gap of 3.65 eV. rsc.org

The following table presents the optical absorption characteristics for several this compound-based materials.

Optical Absorption Properties of Various this compound Materials
Material UV Cut-off Wavelength (nm) Band Gap (eV) Notes
L-lysine this compound (LCB) 237 - Transparent in the entire visible region. ijariie.com
L-Alanine this compound (LACB) 203 3.356 Transparent in the entire visible region. nih.govscholarsresearchlibrary.com
Bisthiourea this compound (BTCB) 269 - Transparent from 269 nm to 1100 nm.
KBr:CdBr₂ ~250 (absorption peak) - Band attributed to Cd incorporation. halide-crylink.com

Photoluminescence (PL) studies reveal the emissive properties of materials upon excitation by light. This compound and its compounds exhibit a wide range of emission characteristics. L-Alanine this compound (LACB) shows an emission peak at 360 nm. scholarsresearchlibrary.com Ternary all-inorganic cesium this compound (Cs₇Cd₃Br₁₃) displays a distinct orange emission centered at 630 nm when excited by 365 nm UV light, which is attributed to self-trapped excitons. acs.org This material has a photoluminescence quantum yield (PLQY) of 9.85% and a decay lifetime of 1.26 µs. acs.org

Doping CdBr₂ with other elements also significantly alters its emission properties. Iodine-doped CdBr₂ exhibits two emission bands at 3.35 eV (~370 nm) and 2.52 eV (~492 nm). nii.ac.jp Silver-doped this compound crystals are sensitive to UV light and X-rays, with one co-doped system (CdBr₂:AgCl,PbBr₂) showing an emission peak around 462 nm. functmaterials.org.uaresearchgate.netresearchgate.net A complex of this compound in methanol (B129727) has an emission maximum at 445 nm, while the organometallic crystal [Cd(Br)₂(S-NA)₂] is notable for producing solid-state white-light emission. rsc.orgresearchgate.net

The diverse emission properties of this compound materials are summarized below.

Photoluminescence Data for this compound Materials
Material Excitation Wavelength (nm) Emission Peak (nm) Notes
L-Alanine this compound (LACB) - 360 -
Cs₇Cd₃Br₁₃ 365 630 (Orange) PLQY of 9.85%, lifetime of 1.26 µs. acs.org
CdBr₂:I Localized excitonic absorption (4.57 eV) 370 (UV), 492 (Green) Emissions associated with iodine ions. nii.ac.jp
CdBr₂:AgCl,PbBr₂ N₂-laser (337) ~462 Asymmetric emission band. researchgate.net
[Cd(Br)₂(S-NA)₂] 320 Broad (White Light) Solid-state white light emission. rsc.org

UV-Visible Spectroscopy and Electronic Transitions

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for technologies like frequency conversion and optical switching. chalcogen.ro While pure this compound is not typically highlighted for its NLO properties, several semi-organic crystals incorporating this compound have been synthesized and show significant NLO activity, particularly for second-harmonic generation (SHG). nih.govijariie.com The SHG efficiency of these materials is often compared to the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP).

L-lysine this compound (LCB) and thiosemicarbazide (B42300) this compound monohydrate (TSCCB) exhibit SHG efficiencies approximately twice that of KDP. ijariie.comscispace.com In contrast, L-alanine this compound (LACB) has an efficiency that is half that of KDP. nih.gov Other materials, such as cadmium thiosemicarbazide bromide (CTSB) and certain cadmium tartratoborates, also demonstrate strong SHG responses, with efficiencies greater than KDP. chalcogen.ronih.gov These properties make this compound-based semi-organic crystals promising candidates for various NLO applications. ijariie.comchalcogen.ro

The table below compares the SHG efficiencies of several this compound complexes.

Second-Harmonic Generation (SHG) Efficiency of this compound Complexes
Compound SHG Efficiency (relative to KDP)
L-lysine this compound (LCB) ~2.0 x KDP
L-alanine this compound (LACB) 0.5 x KDP
Cadmium thiosemicarbazide bromide (CTSB) > KDP
Thiosemicarbazide this compound monohydrate (TSCCB) 1.98 x KDP

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where photons interacting with a nonlinear material are effectively combined to form new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical parameter for evaluating the potential of a material for applications in laser technology and optoelectronics. The SHG efficiency of this compound-based materials is often evaluated using the Kurtz-Perry powder technique, which provides a standardized method for assessing the NLO response relative to a well-known reference material, typically potassium dihydrogen phosphate (KDP). ias.ac.in

Table 1: SHG Efficiency of Various this compound Compounds

Compound NameAbbreviationSHG Efficiency (Relative to KDP)Reference
L-lysine this compoundLCB~2.0x
L-phenylalanine this compoundLPCB1.5x researchgate.net
Mercury this compound thiocyanateMCBT5.64x ias.ac.in
L-alanine this compoundLACB0.5x nih.govresearchgate.net

Polarizability and Hyperpolarizability Calculations

The nonlinear optical response of a material is fundamentally linked to its molecular polarizability (α) and hyperpolarizability (β, γ). These properties describe how the electron cloud of a molecule is distorted by an external electric field, such as that from a high-intensity laser. Computational chemistry provides essential tools for predicting these parameters and understanding structure-property relationships.

Theoretical calculations have been employed to investigate the properties of this compound and its complexes. Using an interionic force model, the equilibrium structure of monomeric cadmium dibromide (CdBr₂) has been calculated, providing insights into its molecular shape. iiste.org For more complex systems, such as the cadmium(II) complex [Cd(TPT)Br₂] (where TPT is 3,5,6-tris(2-pyridyl)-1,2,4-triazine), theoretical calculations of first and second-order hyperpolarizability have been performed to classify the material as a potential second-order NLO generator. researchgate.net Ab initio pseudopotential studies have also been used to investigate the structures and thermochemical trends of this compound dimers, (CdBr₂)₂. scispace.com Such computational approaches are critical for molecules containing heavy 4d transition metals like cadmium, as they present significant challenges due to the large number of electrons and relativistic effects that must be considered. aip.org The development of composite methods and effective core potentials makes quantitative computational studies for these molecules more feasible. aip.org

Table 2: Computational Methods in this compound Studies

Compound/SystemComputational MethodCalculated PropertiesReference
CdBr₂ (monomer)Interionic Force ModelEquilibrium structure, molecular shape iiste.org
[Cd(TPT)Br₂]Theoretical CalculationFirst and second-order hyperpolarizability researchgate.net
(CdBr₂)₂ (dimer)Ab initio pseudopotential studiesStructures, thermochemical trends scispace.com
CdBr₂Relativistic pseudopotential correlation consistent composite approach (rp-ccCA)Enthalpies of formation aip.org

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. For cadmium compounds, ¹¹³Cd NMR is particularly valuable. researchgate.net The ¹¹³Cd isotope has a nuclear spin of 1/2 and a relatively high natural abundance and NMR sensitivity, yielding sharp signals over a wide chemical shift range, which makes it an excellent probe for studying the structure and dynamics of cadmium-containing materials. huji.ac.iloup.comnorthwestern.edu

Solid-state ¹¹³Cd magic-angle spinning (MAS) NMR has been used extensively to characterize the coordination environments in various cadmium halide crystals. oup.com The isotropic chemical shift (δiso), referenced against a 1M Cd(ClO₄)₂ aqueous solution, is highly sensitive to the type and number of halogen atoms coordinated to the Cd²⁺ ion. oup.com For instance, the ¹¹³Cd δiso value for anhydrous CdBr₂ is 172 ppm, while for CdBr₂·4H₂O, where water molecules are also part of the coordination sphere, the shift is 115 ppm. oup.com This difference highlights the ability of ¹¹³Cd NMR to distinguish between different local structures.

In addition to ¹¹³Cd NMR, proton NMR (¹H NMR) has been applied to study the dynamics of cations in complex this compound salts. In studies of [i-C₃H₇NH₃]CdBr₃, ¹H NMR spin-lattice relaxation measurements have been used to investigate the motion of ammonium (B1175870) and methyl groups and to identify phase transitions by analyzing the activation energy barriers for molecular reorientations. researchgate.net

Table 3: ¹¹³Cd Isotropic Chemical Shifts (δiso) for Cadmium Halide Crystals

CompoundCoordination Polyhedronδiso (ppm)Reference
CdF₂[CdF₈]-67 oup.com
CdCl₂[CdCl₆]206 oup.com
CdBr₂[CdBr₆]172 oup.com
CdBr₂·4H₂O[CdBr₂(H₂O)₄]115 oup.com
CdI₂[CdI₆]-125 oup.com
Cs₂CdBr₄[CdBr₄]281 oup.com

Note: Chemical shifts are referenced to a 1M Cd(ClO₄)₂ aqueous solution at 0 ppm. oup.com

Theoretical and Computational Chemistry of Cadmium Bromide Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are a cornerstone for investigating the electronic properties and bonding nature of cadmium bromide systems. These methods, ranging from Density Functional Theory (DFT) to various ab initio approaches, offer a microscopic view of the interactions governing the material's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been extensively utilized to study the structural and electronic properties of this compound and its complexes. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic band structures. For instance, DFT has been used to describe the structural properties of CdO using local density approximation (LDA) and generalized gradient approximation (GGA) approaches. uwjst.org.pk

In studies of complex this compound systems, such as the dinuclear complex [Cd(NPHSNPAB)(H₂O)₂(CH₃CH₂OH)]₂, DFT calculations have been employed to understand its electronic structure. ccspublishing.org.cn Similarly, for compounds like (Ph₄P)₂Cd₂Br₆, DFT calculations have elucidated the nature of molecular orbitals, band structures, and the electronic density of states. researchgate.net These calculations are crucial for understanding the optical properties, such as the prediction of a direct band gap. researchgate.net

Furthermore, DFT has been applied to investigate the impact of structural modifications on the electronic characteristics of related cadmium compounds. uwjst.org.pk Relativistic DFT calculations have also been performed to compute the magnetic shielding tensors of cadmium and selenium in CdSe nanocrystals, which is relevant for interpreting solid-state NMR spectra. acs.org

Ab Initio Methods (e.g., HF, CAM-B3LYP, B3PW91, LSDA)

A variety of ab initio methods have been applied to study this compound and related systems, providing a high level of theoretical accuracy. These methods include Hartree-Fock (HF), configuration interaction (CI), and various hybrid functionals.

Computational studies on monomeric cadmium dihalides, including CdBr₂, have employed ab initio methods to determine their geometrical parameters. iiste.org These calculations often assume a linear geometry for these molecules. iiste.orgiiste.org The results for bond lengths and angles from these calculations are generally in good agreement with experimental data from electron diffraction (ED). iiste.orgiiste.org

For more complex systems, a range of functionals are used. The local spin density approximation (LSDA) is one such functional that accounts for the polarization of electrons. acs.org Hybrid functionals like B3LYP and B3PW91 are commonly used to calculate vibrational frequencies and molecular geometries. nih.gov For instance, the vibrational frequencies of 2-amino pyridine (B92270) have been calculated using HF, B3LYP, and B3PW91 methods, showing good agreement with experimental data. nih.gov

The CAM-B3LYP functional is particularly useful for describing charge-transfer excitations, which are often poorly handled by other functionals. acs.org This is important for accurately predicting excitation energies. acs.org Ab initio methods, in conjunction with relativistic core potentials, have also been used to investigate the nature of bonding in various metal clusters. acs.org

Molecular Dynamics Simulations and Structural Prediction

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and predicting the three-dimensional structures of this compound systems and their complexes. These simulations provide insights into the conformational changes and stability of these systems over time.

MD simulations have been successfully used to predict or refine the structures of proteins, including those that may interact with cadmium ions. acs.org These simulations can track the root-mean-square deviation (RMSD) of atomic positions to assess the stability of a predicted structure. acs.orgmdpi.com For example, MD simulations have confirmed the stability of the transmembrane helix of the CD44 protein. mdpi.com

Free Energy Calculations for Complex Structures

Free energy calculations, often coupled with molecular dynamics, are crucial for predicting the binding affinities of ligands to proteins and understanding the thermodynamics of complex formation. rsc.orgacs.org These calculations can be performed using thermodynamic cycles, which break down the binding process into more manageable computational steps. rsc.orgacs.org

Absolute binding free energy calculations have been shown to achieve a high degree of accuracy, with mean absolute errors as low as 0.6 kcal/mol in favorable cases. rsc.org These calculations can help in understanding the driving forces behind ligand binding and the conformational equilibrium of proteins. nih.gov Different methods, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, are used to estimate the free energy of binding. wustl.edu

Interionic Force Models

Interionic force models are employed to calculate the equilibrium structures of ionic compounds like cadmium dihalides. iiste.orgiiste.org These models rely on the transferability of parameters that describe the interactions between ions. iiste.orgiiste.org It has been demonstrated that interionic force models can capably predict the molecular structures of cadmium dihalides, including CdBr₂. iiste.orgiiste.org The calculated bond lengths and angles from these models show good agreement with experimental values and results from quantum chemical calculations. iiste.org These models have also been used to fit vibrational frequencies for the ground state molecules. iiste.org

Prediction of Optical and Electronic Properties

Theoretical and computational methods are invaluable for predicting the optical and electronic properties of this compound systems. These predictions are essential for applications in optoelectronics and photonics.

DFT calculations are a primary tool for predicting the electronic band structure and density of states, which in turn determine the material's semiconducting and optical properties. For example, DFT has been used to predict that certain cadmium-containing alloys are direct bandgap semiconductors. The optical properties, such as the absorption coefficient, refractive index, and dielectric constant, can also be computed. mdpi.com

In hybrid organic-inorganic compounds like (CH₃NH₃)₂CdBr₄, computational results combined with experimental measurements have been used to investigate their electronic structures and optical properties. acs.org These studies have assigned broad photoluminescence peaks to self-trapped excitons. acs.org The calculated band structures often show small dispersions, indicating high charge localization and significant exciton (B1674681) binding energies. acs.org

For complex systems, time-dependent DFT (TD-DFT) is used to calculate electronic circular dichroism spectra. science.gov The choice of functional, such as B3LYP or CAM-B3LYP, can significantly impact the accuracy of these predictions. acs.orgscience.gov The calculated HOMO-LUMO energy gap provides a theoretical estimate of the optical band gap, which can be compared with experimental values from UV-visible spectroscopy. researchgate.netnih.gov

: Computational Studies on Defect Chemistry

Computational studies, particularly those employing density functional theory (DFT), are pivotal in understanding the intrinsic and extrinsic point defects that govern the properties of semiconductor materials. While extensive theoretical research has been conducted on the defect chemistry of cadmium compounds like Cadmium Telluride (CdTe) and Cadmium Selenide (B1212193) (CdSe), specific computational investigations into the defect chemistry of this compound (CdBr₂) are less prevalent in the scientific literature. However, the principles and methodologies from studies on related materials can be applied to understand the expected defect landscape in CdBr₂.

Theoretical investigations into the fundamental properties of CdBr₂ provide the necessary foundation for defect studies. First-principles calculations have been used to determine its electronic and structural characteristics. CdBr₂ crystallizes in a layered trigonal structure (space group R-3m), and DFT calculations using the generalized gradient approximation (GGA) have estimated its electronic band gap to be around 2.8 eV. alzahra.ac.ir This wide band gap is a critical parameter that influences the energy levels of any defects within the crystal lattice.

Expected Intrinsic Defects in this compound

The intrinsic defect chemistry of a binary compound like CdBr₂ is expected to be dominated by several types of point defects:

Vacancies: These are missing atoms from their regular lattice sites. In CdBr₂, this includes cadmium vacancies (VCd) and bromine vacancies (VBr).

Interstitials: These are atoms that occupy sites in the crystal that are not regular lattice positions. This includes cadmium interstitials (Cdᵢ) and bromine interstitials (Brᵢ).

Antisites: These occur when an atom occupies the lattice site of the other atomic species. This includes a cadmium atom on a bromine site (CdBr) and a bromine atom on a cadmium site (BrCd).

The formation of these defects is a thermodynamic process, and their equilibrium concentration depends on their formation energy and the temperature. The formation energy is not a constant value; it depends on the chemical potentials of the constituent elements (i.e., whether the material is in a cadmium-rich or bromine-rich environment) and the position of the Fermi level within the band gap. osti.gov

Defect Formation Energies

The formation energy (Ef) of a defect X in a charge state q is typically calculated using the following formula:

Ef[Xq] = Etot[Xq] - Etot[perfect] - Σniμi + q[EF + EVBM]

Where:

Etot[Xq] is the total energy of the supercell containing the defect.

Etot[perfect] is the total energy of the perfect crystal supercell.

ni is the number of atoms of species i added to (n > 0) or removed from (n < 0) the supercell to create the defect.

μi is the chemical potential of species i.

q is the charge state of the defect.

EF is the Fermi level, referenced to the valence band maximum (EVBM).

While specific first-principles calculations of these energies for CdBr₂ are not widely published, the trends can be inferred from studies on similar cadmium halides like CdTe. arxiv.orgucl.ac.uk For instance, in a Cd-rich environment, the formation energy of cadmium vacancies (VCd) is expected to be high, while the formation energy of bromine vacancies (VBr) would be lower. The opposite trend is expected in a Br-rich environment.

Illustrative Defect Formation Energies

The following table provides a representative, illustrative example of how defect formation energies for neutral defects might be presented for CdBr₂, based on general knowledge from related II-VI compounds. Note: This data is not from published research on CdBr₂ and serves only as a scientific illustration.

Defect TypeFormation Energy (Cd-rich) [eV] (Illustrative)Formation Energy (Br-rich) [eV] (Illustrative)
VCd3.11.5
VBr1.82.9
Cdi1.23.5
Bri4.02.2
CdBr4.55.8
BrCd4.22.9

This is an interactive data table. You can sort and filter the data as needed.

Impact on Electronic Properties

Each of these defects can introduce electronic states within the band gap of CdBr₂.

Shallow-level defects have energy levels very close to the valence band maximum (acceptors) or the conduction band minimum (donors). These defects are easily ionized and contribute to the free carrier concentration, influencing the material's conductivity. For example, a cadmium vacancy (VCd) is expected to be an acceptor, while a bromine vacancy (VBr) is expected to be a donor.

Deep-level defects introduce energy levels far from the band edges, typically near the middle of the band gap. These levels can act as non-radiative recombination centers, which can be detrimental to the performance of optoelectronic devices by trapping electrons and holes. rsc.org

Computational studies on materials like CdTe have shown that antisite defects often form deep levels. arxiv.org Similarly, in CdBr₂, defects like BrCd would be expected to act as deep-level traps. The precise energy levels of these defect states would need to be determined through detailed quantum mechanical calculations. The presence and concentration of these various defects, governed by their formation energies, would ultimately determine the intrinsic electrical and optical properties of this compound.

Reactivity and Solution Chemistry of Cadmium Bromide

Coordination Chemistry of Cadmium(II) Bromide with Various Ligands

The coordination chemistry of cadmium(II) bromide is extensive, owing to the d¹⁰ electronic configuration of the Cd(II) ion, which makes it kinetically labile and amenable to forming complexes with a variety of ligands. rsc.org This allows for the exploration of diverse coordination geometries and structures. rsc.org

Synthesis and Characterization of Mononuclear Complexes

Mononuclear complexes of cadmium(II) bromide can be synthesized by reacting cadmium bromide with various ligands in suitable solvents. The resulting complexes often exhibit tetrahedral or distorted tetrahedral geometries.

For instance, the reaction of this compound with N,N'-diethylthiourea (detu) in a 1:2 molar ratio using an ultrasonic-assisted method yields colorless needle-like crystals of the molecular complex [Cd(detu)₂Br₂]. researchgate.net This complex has a distorted tetrahedral geometry around the central cadmium atom. researchgate.netsemanticscholar.org Characterization using techniques like FT-IR spectroscopy shows a shift in the C=S stretching frequency, indicating coordination of the thiourea (B124793) ligand to the cadmium ion through the sulfur atom. semanticscholar.org

Similarly, a five-coordinate mononuclear cadmium(II) complex, [Cd(L)Br₂]·DMF, has been synthesized with the ligand 1,3-bis(1-benzylbenzimidazol-2-yl)-2-thiapropane (L). tandfonline.com In this complex, the cadmium ion is coordinated to two nitrogen atoms and one sulfur atom from the ligand, along with two bromide ions, resulting in a distorted square-pyramidal geometry. tandfonline.com

The reaction of this compound with the chiral ligand (S)-1-(1-naphthyl)ethylamine results in the formation of a tetrahedral complex, [Cd(Br)₂(S-1-(1-naphthyl)ethylamine)₂]. rsc.org This complex is non-centrosymmetric and exhibits strong hydrogen bonds (N–H⋯Br) and other non-covalent interactions that influence its crystal packing. rsc.org

Furthermore, cadmium(II) bromide reacts with chlorpromazine (B137089) hydrochloride (CP·HCl) in methanol (B129727) to form the mononuclear complex [CdBr(C₁₇H₁₉ClN₂S·HCl)₂]Br·H₂O. sapub.org This complex is microcrystalline, stable at room temperature, and soluble in solvents like DMF and DMSO. sapub.org

The synthesis of mononuclear cadmium(II) complexes with pyridine-carboxamide derivatives has also been reported. ias.ac.inias.ac.in These reactions can yield complexes with different coordination environments depending on the counter-anion used. For example, using cadmium(II) perchlorate (B79767) or nitrate (B79036) with ligands like N-(furan-2-ylmethyl)-2-pyridine carboxamide results in eight-coordinate cadmium ions. ias.ac.inias.ac.in

Table 1: Examples of Mononuclear Cadmium(II) Bromide Complexes

LigandComplex FormulaGeometryReference
N,N'-diethylthiourea (detu)[Cd(detu)₂Br₂]Distorted tetrahedral researchgate.netsemanticscholar.org
1,3-bis(1-benzylbenzimidazol-2-yl)-2-thiapropane (L)[Cd(L)Br₂]·DMFDistorted square-pyramidal tandfonline.com
(S)-1-(1-naphthyl)ethylamine[Cd(Br)₂(S-1-(1-naphthyl)ethylamine)₂]Tetrahedral rsc.org
Chlorpromazine hydrochloride (CP·HCl)[CdBr(C₁₇H₁₉ClN₂S·HCl)₂]Br·H₂ONot specified sapub.org

Formation of Polymeric Coordination Compounds

Cadmium(II) bromide readily forms coordination polymers through the use of bridging ligands. These polymers can exhibit one-, two-, or three-dimensional structures. The formation of these extended networks is driven by strong metal-ligand coordination bonds as well as weaker interactions like hydrogen bonding and π–π stacking. iucr.org

One-dimensional chain polymers with the general formula [CdX₂(L)₂]∞ (where X is a halide and L is a unidentate ligand) are formed when cadmium dihalides react with pyridine (B92270) derivatives. rsc.org For instance, reactions with 3-chloropyridine (B48278) or 3-bromopyridine (B30812) lead to isomorphous compounds with bromide bridges. rsc.org The cadmium centers in these polymers are typically six-coordinate, with four bridging halides in the equatorial plane and two pyridine ligands in the axial positions of a pseudo-octahedron. rsc.org

The reaction of this compound tetrahydrate with 3-aminopyrazole (B16455) (3-apz) in an ethanolic solution results in a coordination polymer, catena-poly[[dibromidocadmium(II)]-bis(μ-3-amino-1H-pyrazole)-κ²N³:N²;κ²N²:N³]. iucr.org In this structure, the Cd²⁺ cations are coordinated by two bromide anions and two bridging 3-apz ligands, forming trans-CdN₄Br₂ octahedra that are linked into chains. iucr.org These chains are further connected into a two-dimensional network through interchain hydrogen bonds. iucr.org

A one-dimensional coordination polymer, [CdBr₂(C₆H₈N₂)]n, is formed from the reaction of this compound with 2,5-dimethylpyrazine (B89654) in water. iucr.org The cadmium cations are six-coordinate, linked into chains by pairs of bridging bromide anions, which are then connected into layers by bridging 2,5-dimethylpyrazine ligands. iucr.org

When a bidentate ligand like 4,4'-bipyridyl is used, it can link neighboring one-dimensional chains to form two-dimensional nets with a [CdX₂(bpy)]²∞ stoichiometry. rsc.org The bromide derivative of this type is isomorphous with the chloride analogue. rsc.org Similarly, the reaction of this compound with 4,4'-bipyridazine yields a two-dimensional polymer, [CdBr₂(C₈H₆N₄)]n, where [Cd(μ-Br)₂]n chains are crosslinked by the bipyridazine ligands. nih.gov

The reaction of cadmium(II) bromide with dipicolinic acid can produce a coordination polymer, [Cd₂(dipic)₂(H₂O)₃]n. acs.org

Table 2: Examples of Polymeric Cadmium(II) Bromide Compounds

Bridging LigandPolymer FormulaDimensionalityReference
3-Chloropyridine/3-Bromopyridine[CdBr₂(L)₂]∞1D rsc.org
3-Aminopyrazole (3-apz)[CdBr₂(C₃H₅N₃)₂]n1D chains linked to 2D network iucr.org
2,5-Dimethylpyrazine[CdBr₂(C₆H₈N₂)]n2D iucr.org
4,4'-Bipyridyl (bpy)[CdBr₂(bpy)]²∞2D rsc.org
4,4'-Bipyridazine[CdBr₂(C₈H₆N₄)]n2D nih.gov

Ligand Exchange Reactions and Complex Stability

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another, often resulting in a more stable complex. savemyexams.com For cadmium(II) complexes, which are kinetically labile, these reactions are quite feasible. rsc.org

In solution, the stability of this compound complexes and the nature of the species present depend on the solvent and the presence of other coordinating species. For example, in dimethyl sulfoxide (B87167) (DMSO), conductivity measurements of this compound complexes with di-2-pyridyl ketone oxime (dpkoxH) suggest that the bromide ions are released from the coordination sphere, indicating the formation of cationic complexes. mdpi.com This suggests that the solvent molecules can displace the bromide ligands.

Ligand exchange reactions can be reversible. savemyexams.com The position of the equilibrium depends on the relative stabilities of the complexes and the concentrations of the ligands. Changes in coordination number and geometry can also occur during ligand exchange, especially if the incoming and outgoing ligands have different sizes. savemyexams.com

Solubility Characteristics and Solution Speciation

Solubility in Aqueous and Organic Solvents

This compound exhibits significant solubility in water and various organic solvents. solubilityofthings.comwikipedia.org Its solubility in water is quite high and increases with temperature. wikipedia.org For example, at 25 °C, its solubility in water is 115 g per 100 g of water. nih.gov

It is also soluble in a range of organic solvents, including alcohols (like ethanol), acetone, and ether. wikipedia.orgnih.gov It is described as freely soluble in alcohol, moderately soluble in acetone, and slightly soluble in ether. nih.gov The solubility is generally higher in polar solvents compared to non-polar ones. solubilityofthings.com However, dissolution can be challenging in solvents that form very stable complexes with cadmium ions. solubilityofthings.com

Some sources describe it as highly soluble in water and slightly soluble in alcohol, which may reflect different grades or experimental conditions. chemiis.com Another source indicates it is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone, which appears to be an outlier compared to other data. forecastchemicals.com

Table 3: Solubility of this compound

SolventSolubilityReference
Water115 g/100 g at 25 °C nih.gov
Water~54 g/L at room temperature solubilityofthings.com
AlcoholFreely soluble nih.gov
AcetoneModerately soluble nih.gov
EtherSlightly soluble nih.gov
Liquid AmmoniaSoluble wikipedia.org

Ionic Interactions and Dissociation Behavior in Solution

In aqueous solutions, this compound exists in equilibrium with various species due to dissociation and the formation of bromo-complexes. The dissociation of this compound is not always complete, meaning that besides the free Cd²⁺(aq) and Br⁻(aq) ions, various complex ions such as [CdBr]⁺, [CdBr₂], [CdBr₃]⁻, and [CdBr₄]²⁻ can exist in solution. The relative concentrations of these species depend on the total concentration of this compound and the temperature.

The interactions between ions in solution become more significant at higher concentrations. researchgate.net The chemistry of electrolyte solutions reflects the intrinsic nature of the constituent ions. acs.org In solutions of this compound, the positively charged cadmium complex ions can have electrostatic interactions with negatively charged species. mdpi.com For instance, the positive charge of cadmium-phenanthroline complexes ensures an electrostatic attraction to the negatively charged phosphate (B84403) groups of DNA. mdpi.com

The ionic strength of the solution plays a crucial role in these interactions. researchgate.net An increase in ionic strength, for example by adding an inert salt like NaCl, can screen the charges on the ions, affecting complex formation and stability. mdpi.com This can influence the equilibrium between different species in solution. mdpi.com The activity of ions, which is their effective concentration, is influenced by the ionic strength of the solution, especially at concentrations greater than 1 x 10⁻³ mol/L. researchgate.net

Electrical Conductivity Measurements and Molar Conductances

The electrical conductivity of this compound (CdBr₂) varies significantly depending on its physical state (molten or in solution) and the nature of the solvent.

In the molten state, the electrical conductivity of cadmium-cadmium bromide solutions increases with temperature. Studies of the Cd-CdBr₂ system show that the specific conductivity also increases monotonically with the concentration of cadmium metal at all temperatures studied (up to 1000°C). aip.org The activation energy for conduction in these metal-salt solutions deviates only slightly from that of the pure salt, suggesting that electronic conduction is not a primary mechanism in the studied temperature and concentration ranges. aip.org

In aqueous solutions, systematic measurements of dilute this compound solutions have been performed. The interpretation of this data is complex, suggesting a model that includes a mixture of two electrolytes: a 1:1 type (CdBr⁺) and a 2:1 type (Cd²⁺). researchgate.net The molar conductance of this compound in aqueous solution has been measured at 298.15 K (25°C). For instance, at this temperature, a 32% by weight aqueous solution of this compound exhibits a conductivity of 30,000 µmhos/cm. emerson.com

Table 1: Electrical and Molar Conductivity of this compound in Various Systems

System Solvent/State Concentration Temperature (°C) Conductivity/Molar Conductance
Cd-CdBr₂ Molten Salt 0–30 mole % Cd Up to 1000 Specific conductivity increases with temperature and Cd concentration. aip.org
CdBr₂ Aqueous 32% by weight 25 30,000 µmhos/cm. emerson.com
CdBr₂ Aqueous (dilute) Not specified 15 - 35 Interpreted as a mixture of 1:1 and 2:1 electrolytes. researchgate.net
CdBr₂ Methanol 0.001 M Not specified Exhibits significant conductivity, higher than the pure solvent. semanticscholar.org
[Cd(GA)Br₂] Complex Methanol 10⁻³ M Not specified Exhibits non-electrolytic behavior. researchgate.net
AgBr + CdBr₂ Solid Solution Molar % 200 - 410 Conductivity decreases, then increases with CdBr₂ content. tandfonline.com

Solvent Extraction of Cadmium(II) from Halide Solutions

The solvent extraction of cadmium(II) from halide solutions, particularly bromide media, is a well-studied process for separation and purification. The efficiency and mechanism of extraction depend heavily on the type of extractant, the diluent used, and the composition of the aqueous phase.

A common method involves the use of basic extractants, such as long-chain amines. Studies using trioctylmethylammonium bromide (TOMABr) in toluene (B28343) show that cadmium(II) is efficiently extracted from hydrobromic acid (HBr) solutions. acs.orgnih.govresearchgate.net The extraction efficiency is influenced by the halide concentration, with the maximum distribution ratio for cadmium (D_Cd) occurring at a lower halide concentration in bromide media (around 1.5 mol L⁻¹) compared to chloride media. acs.org This is attributed to the softer Lewis base nature of bromide, which coordinates more strongly with the soft Lewis acid cadmium(II). acs.org The extracted species is predominantly the tetrahedral complex [CdBr₄]²⁻, which forms an ion pair with the trioctylmethylammonium cations in the organic phase. acs.orgnih.govresearchgate.net

Similarly, tri-n-octylamine (TOA) has been used as an extractant for cadmium(II) from dilute hydrobromic acid solutions. oup.com The extraction into various diluents like n-hexane, benzene, and chloroform (B151607) results in the formation of the species bis(tri-n-octylammonium)tetrahalocadmium(II) in the organic phase. oup.com The specific ability of each diluent to extract cadmium(II) correlates with its dielectric constant, suggesting that the dissociation of the ion-paired alkylammonium salt in the organic phase plays a role in the extraction mechanism. oup.com

Other extractant systems have also been explored. The high molecular weight amine 2-octylaminopyridine (2-OAP) in xylene has been shown to quantitatively extract cadmium(II) from 1 M hydrobromic acid. ijrbat.in Organophosphorus extractants like tributyl phosphate (TBP) have also been investigated. akjournals.com The presence of sulfuric acid can significantly enhance the extraction of cadmium halides by TBP, as well as by amines like Amberlite LA-2 and even inert solvents like nitrobenzene. akjournals.com In general, the extraction of cadmium is most efficient when metal complexes with a lower charge density are formed, which occurs by coordinating the appropriate number of halide anions. acs.orgnih.govresearchgate.netnih.gov

Table 2: Summary of Solvent Extraction Systems for Cadmium(II) from Bromide Media

Extractant Diluent Aqueous Phase Key Findings
Trioctylmethylammonium bromide (TOMABr) Toluene 0.05 M CdBr₂ in HBr Maximum extraction occurs at ~1.5 M HBr; extracted species is [CdBr₄]²⁻. acs.orgnih.govresearchgate.net
Tri-n-octylamine (TOA) Various (n-hexane, benzene, chloroform, etc.) Dilute HBr Extracted species is bis(tri-n-octylammonium)tetrahalocadmium(II). Extraction correlates with diluent's dielectric constant. oup.com
2-Octylaminopyridine (2-OAP) Xylene 0.5 mg Cd(II) in 1 M HBr Quantitative extraction of cadmium(II) was achieved. ijrbat.in
Amberlite LA-2 (amine) Not specified Tracer CdBr₂ in HBr/H₂SO₄ Sulfuric acid enhances extraction. akjournals.com
Tributyl phosphate (TBP) Not specified Tracer CdBr₂ in HBr/H₂SO₄ Sulfuric acid enhances extraction. akjournals.com

Table 3: List of Chemical Compounds

Compound Name Formula
This compound CdBr₂
Cadmium Cd
Silver bromide AgBr
Methanol CH₃OH
N,N-dimethylformamide (DMF) (CH₃)₂NC(O)H
Acetonitrile CH₃CN
Trioctylmethylammonium bromide [N(C₈H₁₇)₃CH₃]Br
Hydrobromic acid HBr
Toluene C₇H₈
Tri-n-octylamine [CH₃(CH₂)₇]₃N
n-Hexane C₆H₁₄
Benzene C₆H₆
Chloroform CHCl₃
2-Octylaminopyridine C₁₃H₂₂N₂
Xylene C₈H₁₀
Tributyl phosphate (TBP) (C₄H₉O)₃PO
Sulfuric acid H₂SO₄
Nitrobenzene C₆H₅NO₂

Advanced Materials Applications of Cadmium Bromide Derivatives

Precursor in Semiconductor and Electronic Materials Development

Cadmium bromide (CdBr₂) is a significant precursor in the fabrication of various semiconductor and electronic materials. heegermaterials.comchemimpex.commat-mall.com Its utility stems from its role in synthesizing cadmium-based compounds essential for the production of semiconductors, thin films, and nanomaterials with applications in optoelectronics and solar energy. chemimpex.comchemiis.comgoogle.com

Fabrication of Cadmium-Based Semiconductors

This compound serves as a crucial starting material in the synthesis of various cadmium-based semiconductors. chemimpex.comchemiis.com It is a precursor for producing cadmium selenide (B1212193) (CdSe), a key component in the manufacturing of electronic devices. chemimpex.com The synthesis often involves reacting this compound with a selenium source to produce CdSe nanoparticles or thin films. Additionally, this compound is used in the creation of cadmium sulfide (B99878) (CdS) nanomaterials, which have applications in microelectronics and photocatalysis. chalcogen.roresearchgate.net The properties of the resulting semiconductor materials, such as particle size and crystalline structure, can be controlled by adjusting the reaction conditions during synthesis. researchgate.net

Cadmium-based quantum dots (QDs), which are semiconductor nanocrystals, are another important class of materials synthesized using this compound as a precursor. nih.govmissouristate.edu These QDs exhibit unique optical and electronic properties due to quantum confinement effects. nih.gov The synthesis of cadmium-based QDs can be achieved through various methods, including hot-injection and co-precipitation techniques, where this compound provides the cadmium ions. missouristate.edumdpi.com The ability to tune the size and composition of these quantum dots allows for precise control over their photoluminescence and electronic characteristics, making them suitable for a wide range of applications. nih.govmdpi.com

SemiconductorPrecursorSynthesis Method
Cadmium Selenide (CdSe)This compoundReaction with selenium source
Cadmium Sulfide (CdS)This compoundReaction with sulfur source
Cadmium-based Quantum DotsThis compoundHot-injection, co-precipitation

Thin Films and Nanomaterials for Optoelectronics

This compound is instrumental in the development of thin films and nanomaterials for optoelectronic devices. heegermaterials.comscielo.br These materials are used in applications such as light-emitting diodes (LEDs), photodetectors, and lasers. chemimpex.commat-mall.com Thin films of this compound itself, as well as those derived from it like cadmium sulfide and cadmium selenide, exhibit properties that are advantageous for optoelectronic applications. chemimpex.comresearchgate.netscielo.br

The fabrication of these thin films can be accomplished through various techniques, including thermal evaporation, chemical vapor deposition, and solution-based methods. scielo.brscielo.br For instance, thin films of CdBr₂ can be prepared by the vacuum thermal evaporation technique, which allows for precise control over film thickness and low defect density. scielo.br These films can exhibit a single crystalline nature and are explored for applications in devices like band filters for 4G technologies. scielo.brscielo.br

Furthermore, this compound is used in the synthesis of nanomaterials, such as nanorods and quantum dots, which have unique optical properties. chemimpex.comscielo.br For example, Mn-doped CdS/CdBr₂ hetero-nanostructures have been prepared using a one-step chemical vapor deposition technique. scielo.br These nanomaterials are being researched for their potential in photonics and advanced optoelectronic devices. chemimpex.com

MaterialFabrication TechniqueApplication
CdBr₂ Thin FilmsThermal EvaporationBand filters, Microwave resonators scielo.brscielo.br
CdS NanoparticlesCo-precipitationOptoelectronics, Photocatalysis chalcogen.roresearchgate.net
Mn-doped CdS/CdBr₂ Hetero-nanostructuresChemical Vapor DepositionOptoelectronics scielo.br

Applications in Solar Cell Technology (e.g., CdTe)

This compound plays a significant role in the advancement of solar cell technology, particularly in the context of cadmium telluride (CdTe) and perovskite solar cells. scielo.brrsc.orgresearchgate.net CdTe photovoltaics are a leading thin-film technology, and treatments involving cadmium compounds are crucial for achieving high efficiencies. wikipedia.orgsrnesolar.com

In CdTe solar cells, a cadmium chloride (CdCl₂) treatment is a standard and essential step to enhance device performance. researchgate.net Research has shown that using this compound, either alone or in combination with other cadmium halides, can also lead to significant improvements in the efficiency of CdTe solar cells. scielo.brresearchgate.netlboro.ac.uk For instance, treating CdTe with CdBr₂ has been reported to increase the efficiency to 8.6%. scielo.br The treatment helps in the recrystallization of the CdTe layer and passivates defects, leading to better structural and optoelectronic properties. researchgate.net

More recently, this compound has been employed as a surface passivation agent in perovskite solar cells (PSCs). rsc.org A passivation strategy using CdBr₂ has been shown to inhibit halide migration and reduce defects in perovskite films, leading to enhanced photovoltaic performance and stability. rsc.org This modification has resulted in high-efficiency carbon-based MAPbI₃ PSCs. rsc.org Cadmium halides, including CdBr₂, are also used in dual-direction thermal diffusion treatments for carbon-based CsPbI₂Br PSCs to improve their power conversion efficiency. researchgate.net

Solar Cell TypeRole of this compoundReported Efficiency Improvement
Cadmium Telluride (CdTe)Post-deposition treatment/activationIncreased to 8.6% with CdBr₂ treatment scielo.br
Perovskite Solar Cells (PSCs)Surface passivation agentHigh efficiency of 16.05% for CdBr₂-modified MAPbI₃ PSCs rsc.org
Carbon-based CsPbI₂Br PSCsDual direction thermal diffusion treatmentSignificant PCE improvement researchgate.net

Catalytic Applications in Organic and Inorganic Synthesis

This compound and its derivatives exhibit catalytic activity in a range of organic and inorganic chemical transformations. mat-mall.comchemiis.comrsc.org This catalytic behavior is often attributed to the Lewis acidic nature of the cadmium center. researchgate.netscience.gov

Homogeneous and Heterogeneous Catalysis

Cadmium compounds, including those derived from this compound, can function as both homogeneous and heterogeneous catalysts. rsc.orgmdpi.com In homogeneous catalysis, cadmium complexes are used to catalyze organic reactions such as C-N cross-coupling and transesterification. rsc.org For instance, certain cadmium(II) coordination complexes have shown significant catalytic activity in these transformations. rsc.org While directly used this compound might be ineffective in some cases, evidence suggests that the actual catalyst can be a cadmium halide species generated in situ. rsc.org

In the realm of heterogeneous catalysis, cadmium-based materials, particularly metal-organic frameworks (MOFs) and oxides, have demonstrated notable catalytic performance. rsc.orgresearchgate.netmdpi.com Cadmium-based MOFs have been investigated for their ability to catalyze reactions like the oxidation of alkylbenzenes and the cycloaddition of CO₂ to epoxides. rsc.orgmdpi.com For example, a 3D cadmium(II)-carboxylate framework has been shown to efficiently catalyze the conversion of epichlorohydrin (B41342) into cyclic carbonate without the need for a co-catalyst. mdpi.com Cadmium oxide (CdO), which can be derived from cadmium salts, acts as a heterogeneous catalyst for biodiesel production through transesterification and esterification reactions. researchgate.net Furthermore, cadmium sulfide (CdS) has been utilized as a photocatalyst in conjunction with a nickel co-catalyst for C-N and C-O coupling reactions of aryl bromides. thieme-connect.com

Catalysis TypeCatalyst SystemReaction Catalyzed
HomogeneousCd(II) coordination complexesC-N cross-coupling, Transesterification rsc.org
HeterogeneousCadmium-based MOFsOxidation of alkylbenzenes, CO₂ cycloaddition rsc.orgmdpi.com
HeterogeneousCadmium Oxide (CdO)Biodiesel production (transesterification, esterification) researchgate.net
Heterogeneous PhotocatalysisCadmium Sulfide (CdS)/NickelC-N and C-O coupling of aryl bromides thieme-connect.com

Lewis Acidity in Catalytic Processes

The catalytic activity of cadmium compounds is often rooted in the Lewis acidity of the Cd(II) ion. rsc.orgresearchgate.net A Lewis acid is a chemical species that can accept an electron pair. In catalytic reactions, the Lewis acidic cadmium center can activate substrates by coordinating to electron-rich sites, such as carbonyl oxygen atoms. rsc.org

This electrophilic activation is a key step in many cadmium-catalyzed reactions. For example, in transesterification reactions, the binding of the cadmium ion to the carbonyl oxygen of an ester makes the carbonyl carbon more susceptible to nucleophilic attack. rsc.org Similarly, in the context of CO₂ cycloaddition reactions catalyzed by cadmium-based MOFs, the Lewis acidic cadmium sites are crucial for activating the epoxide ring. mdpi.com The Lewis acid character of cadmium compounds has been harnessed in various synthetic transformations, including the allylation of aldehydes. researchgate.net For instance, a bimetallic magnesium-cadmium chloride system has been developed for the efficient allylation of aldehydes with allyl bromide, where the cadmium species likely plays a role as a Lewis acid catalyst. researchgate.net Furthermore, the addition of Lewis acids like CdCl₂ to CdTe quantum dots has been shown to enhance their photoluminescence quantum yield by passivating surface trap states. acs.org

Environmental Monitoring and Sensor Development

The unique physical and acoustic properties of this compound have led to its use in cutting-edge sensor technologies, particularly for environmental monitoring.

A significant area of research is the use of this compound solutions in the development of highly sensitive sensors for detecting heavy metals in water. guidechem.com These sensors are based on one-dimensional phononic crystals (1D-PnCs), which are artificial structures with periodic variations in their acoustic properties. guidechem.com

In a typical sensor design, a 1D-PnC structure is created with a central defect layer. guidechem.com This defect layer is filled with an aqueous solution of this compound (CdBr2). guidechem.com The presence of this defect creates a resonant peak within the phononic bandgap of the crystal's transmission spectrum. guidechem.com The position of this resonant peak is highly sensitive to the acoustic properties of the fluid in the defect layer, namely its density and velocity of sound. guidechem.com

Since the concentration of this compound in the water directly affects the solution's density and sound velocity, any change in concentration causes a measurable shift in the resonant peak's position. guidechem.com This principle allows the sensor to detect and quantify the concentration of this compound with high sensitivity. guidechem.com Research has demonstrated that by optimizing the thickness of the this compound layer and other components of the phononic crystal, these sensors can achieve remarkable performance. guidechem.com

Table 3: Performance of a 1D-Phononic Crystal Sensor for this compound Detection

Parameter Value Concentration Range Source
Sensitivity (S) 1904.25 Hz 0–10,000 ppm guidechem.com
Quality Factor (QF) 1398.51752 - guidechem.com
Figure of Merit (FOM) 4.12088 × 10⁻⁵ (/ppm) at 10,000 ppm guidechem.com
Figure of Merit (FOM) 1.96657 × 10⁻⁵ (/ppm) at 90,000 ppm guidechem.com

This technology provides a promising platform for the development of robust and efficient sensors for monitoring heavy metal pollutants in freshwater. guidechem.com Other research has also highlighted the development of innovative ultrasonic sensors using phononic crystal technology specifically engineered to detect low-level concentrations of CdBr2.

Environmental Behavior and Remediation Interactions of Cadmium Species Excluding Ecotoxicity/human Health

Adsorption Mechanisms of Cadmium Species on Environmental Matrices

The mobility and bioavailability of cadmium in the environment are largely controlled by adsorption processes onto solid phases. Environmental matrices such as soils, sediments, clays, and organic matter contain binding sites that can immobilize cadmium ions. uni-bremen.denih.gov The primary mechanisms involved in the adsorption of cadmium (Cd²⁺) include electrostatic attraction, ion exchange, and specific adsorption through surface complexation. nih.govbohrium.com

Several factors influence the efficiency of cadmium adsorption, including the pH of the system, the ionic strength of the solution, and the composition of the adsorbent material. nih.govnih.govwur.nl Soil pH is a critical factor; lower pH (acidic conditions) generally increases the mobility of Cd²⁺, while higher pH promotes adsorption. nih.govcdc.gov The adsorption process is often described using isotherm models, such as the Langmuir and Freundlich models, which provide insights into the nature of the adsorption (monolayer or multilayer) and the adsorbent's capacity. nih.govfrontiersin.org Kinetic models, particularly the pseudo-second-order model, are frequently used to describe the rate at which adsorption occurs, suggesting that the process is often controlled by chemical adsorption. nih.govnewswise.com

Research has explored various natural and modified materials for their potential to adsorb cadmium from aqueous solutions. These materials immobilize cadmium through processes like adsorption, complexation, and precipitation. bohrium.com

Key Research Findings on Cadmium Adsorption:

Modified Red Mud: Red mud modified with manganese dioxide (MRM) has shown a significantly enhanced adsorption capacity for Cd²⁺ compared to unmodified red mud, with a maximum capacity of 103.59 mg/g. nih.gov The primary mechanisms were identified as electrostatic attachment, specific adsorption (Cd-O or hydroxyl binding), and ion exchange. nih.gov

Agricultural and Industrial Byproducts: Biomaterials from agricultural residues (corn cob, palm bagasse) and industrial fruit byproducts (lemon peels, orange peels) can effectively remove cadmium. acs.org Modifying these biomasses with alumina (B75360) nanoparticles further enhances their adsorption capacity, achieving removal percentages of up to 96%. acs.org The presence of lactonic and carboxylic acid groups on the biomass surfaces plays a key role in the binding process. acs.org

Microplastics: Different types of microplastics exhibit varying affinities for adsorbing cadmium. The adsorption capacity has been observed to follow the order of PVC > PS > PP > PE. frontiersin.org The process on polylactic acid (PLA) microplastics is well-described by the pseudo-second-order kinetic model and the Freundlich isotherm model, with oxygen-containing functional groups (C=O and C–O) being the primary binding sites. newswise.com

Table 1: Adsorption Capacities of Various Materials for Cadmium (Cd²⁺) This table is interactive. Click on headers to sort.

Adsorbent Material Maximum Adsorption Capacity (mg/g) Adsorption Model(s) Kinetic Model Source(s)
Polyamide (PA) Microplastics 0.96 - - newswise.com
Polylactic Acid (PLA) Microplastics 0.64 Freundlich Pseudo-second-order newswise.com
Polypropylene (PP) Microplastics 0.22 - - newswise.com
Red Mud modified w/ MnO₂ (MRM) 103.59 Langmuir Pseudo-second-order nih.gov
Bacillus firmus EPS 141 Langmuir - mdpi.com
Microbacterium sp. EPS (Microbactan) 97 Langmuir - mdpi.com

Transport and Complexation of Cadmium in Environmental Systems

Cadmium is considered one of the most mobile heavy metals in the environment. uni-bremen.denih.gov Its transport through soil and aquatic systems is dictated by a complex interplay of physical and chemical processes, including advection, dispersion, and chemical reactions like complexation. ijsrm.net In aqueous solutions, Cd²⁺ can form complexes with various inorganic and organic ligands. waterquality.gov.au

The formation of water-soluble complexes can significantly influence cadmium's mobility. uni-bremen.denih.gov For instance, in saline environments or waters with high chloride concentrations, cadmium can form chloro-complexes (e.g., CdCl⁺). nih.govwaterquality.gov.au This complexation with chloride generally reduces the toxicity and bioavailability of cadmium compared to the free hydrated ion (Cd²⁺). waterquality.gov.au Similarly, cadmium can form complexes with dissolved organic matter (DOM), which typically reduces its uptake by organisms. waterquality.gov.au However, while most heavy metals see their aqueous concentrations decrease due to sorption and precipitation, cadmium can remain in solution as these mobile complexes, enhancing its potential for transport. nih.gov

Factors that affect transport include:

pH: Acidic conditions tend to mobilize cadmium. nih.gov

Ionic Strength: The presence of competing cations, such as calcium (Ca²⁺), can reduce cadmium sorption and increase its mobility. wur.nl

Ligands: The presence of complexing agents like chloride and dissolved organic matter can form soluble complexes that facilitate transport. nih.govwaterquality.gov.au

Extracellular polymeric substances (EPS) are complex biopolymers secreted by microorganisms, consisting mainly of polysaccharides, proteins, and nucleic acids. iwaponline.comresearchgate.net They are ubiquitous in biofilms, activated sludge, and soils. EPS play a dual role in the environmental fate of cadmium.

On one hand, EPS can immobilize cadmium. The functional groups within EPS, such as carboxyl, hydroxyl, amino, and phosphate (B84403) groups, can effectively bind Cd²⁺ through electrostatic interactions, ion exchange, and complexation. iwaponline.comresearchgate.netmdpi.com This binding can sequester cadmium, reducing its mobility and bioavailability. researchgate.net Studies have shown that EPS produced by various bacteria and microalgae have a high capacity for cadmium biosorption. mdpi.comnih.gov

On the other hand, EPS can facilitate the transport of cadmium. When Cd²⁺ forms complexes with mobile or soluble EPS, these complexes can be transported through porous media like soil and sand columns. iwaponline.com Research has shown that EPS can promote the migration of cadmium in porous media, and this effect is influenced by the ionic composition of the water. iwaponline.com For example, the presence of calcium and sodium ions can enhance the co-transport of EPS-Cd complexes. iwaponline.com

Key Research Findings on Cadmium-EPS Interactions:

Functional Groups: The primary functional groups in EPS involved in binding Cd²⁺ are carboxyl and phosphate groups. researchgate.netmdpi.com FTIR and XPS analyses have confirmed that these groups, along with amino groups, are the main sites for cadmium chelation. mdpi.comresearchgate.net

Facilitated Transport: Column experiments have demonstrated that EPS can facilitate cadmium migration in porous media. iwaponline.com The outflow of Cd²⁺ from sand columns was significantly increased when introduced as a pre-formed complex with EPS. iwaponline.com

Sorption Capacity: EPS extracted from marine bacteria Bacillus firmus and Microbacterium sp. showed maximum cadmium sorption capacities of 141 mg/g and 97 mg/g, respectively. mdpi.com EPS from the microalga Chlorella vulgaris also demonstrated a high sorption capacity for cadmium. nih.gov

Theoretical Approaches to Cadmium Pollutant Interactions

To understand and predict the behavior of cadmium in the environment, various theoretical approaches and models are employed. These tools are essential for risk assessment and for designing effective remediation strategies. waterquality.gov.auiieta.org

Geochemical Modeling: These computer-based models are used to simulate the chemical speciation of cadmium in water bodies. waterquality.gov.auiieta.org By inputting data on water chemistry (e.g., pH, temperature, and concentrations of other ions and ligands), these models can predict the distribution of cadmium among its various forms, such as the free ion (Cd²⁺) and different inorganic and organic complexes. waterquality.gov.au This information is critical because the mobility and bioavailability of cadmium depend heavily on its chemical form. waterquality.gov.auiieta.org

Adsorption Isotherm Models: These models describe the equilibrium relationship between the concentration of cadmium in a solution and the amount adsorbed onto a solid surface at a constant temperature.

Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. nih.govfrontiersin.org It is often used to calculate the maximum adsorption capacity of a material. nih.gov

Freundlich Model: This model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. frontiersin.orgmdpi.com It suggests that adsorption sites have a range of binding energies. frontiersin.org

Kinetic Models: These models are used to investigate the rate of the adsorption process and to identify the controlling mechanisms.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. nih.govfrontiersin.org

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govfrontiersin.org The successful fitting of this model to experimental data, as seen in many cadmium adsorption studies, indicates that chemical adsorption is often the dominant mechanism. nih.govnewswise.com

These theoretical approaches provide a microscale view of the interactions between cadmium ions and environmental components, helping to explain macroscopic observations of its fate and transport. iieta.org

Emerging Research Areas and Future Perspectives

Exploration of Novel Cadmium Bromide Coordination Architectures

The exploration of novel coordination architectures involving this compound is a burgeoning area of materials science. Researchers are actively investigating the self-assembly of cadmium(II) ions with various organic ligands to create new coordination polymers (CPs) with unique structural motifs and properties. researchgate.netresearchgate.netnih.gov The versatility of cadmium's coordination behavior allows for the formation of diverse structures, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. researchgate.netbohrium.commdpi.comacs.org

Recent studies have demonstrated the synthesis of 1D cadmium-based CPs using viologen ligands and 1,3,5-benzenetricarboxylic acid, where the cadmium ions are bridged by the carboxylate anions. researchgate.net These materials exhibit interesting photochromic properties. researchgate.net The dimensionality of these architectures can be influenced by the choice of ligands. For instance, the use of different dipyrido[3,2-d:2',3'-f]quinoxaline and benzene-dicarboxylate ligands has led to the creation of 1D ribbons, 2D layered networks, and 3D interpenetrated architectures. acs.org

A fascinating aspect of this research is the mechanical flexibility observed in some cadmium(II) coordination polymers. For example, a series of 1D CPs with cyanopyridine ligands, [[CdX2L2]n (where X = Cl, Br, or I)], has shown a variety of mechanical responses, including a previously unreported two-dimensional anisotropic flexibility. acs.org

Table 1: Examples of Novel this compound Coordination Architectures

Ligands UsedDimensionalityStructural FeaturesReference
Viologen and 1,3,5-benzenetricarboxylic acid1DBridged Cd²⁺ ions, photochromic properties researchgate.net
Dipyrido[3,2-d:2',3'-f]quinoxaline and benzene-dicarboxylate1D, 2D, 3DRibbon-like, layered, and interpenetrated networks acs.org
Cyanopyridine1DAnisotropic mechanical flexibility acs.org
Terpyridine derivatives1DChain-like structures with π-interactions mdpi.com
Glycyl-L-phenylalanine2DInterpenetrated coordination network rsc.org

Integration of this compound in Multifunctional Materials

This compound is increasingly being integrated into multifunctional materials, where several physical properties are combined into a single material, opening doors for advanced applications. rsc.org A significant area of focus is the development of organic-inorganic hybrid materials, which can exhibit properties like reversible phase transitions and tunable optical and dielectric behaviors. rsc.orgrsc.org

One notable example is the creation of a high-temperature reversible phase transition material by combining a tetrathis compound inorganic component with an N-propyl-N-methylpiperidine bromide organic cation. rsc.orgrsc.org This material, [C5H10N(CH3)CH2CH2CH3]2CdBr4, demonstrates a phase transition at 333 K and possesses a wide optical bandgap of 4.65 eV. rsc.orgrsc.org The bandgap in such hybrids is often determined by both the organic and inorganic constituents. rsc.org

The unique properties of this compound also make it suitable for use in sensors and detectors. google.com It is utilized in the fabrication of highly sensitive detectors and plays a role in certain scintillation detectors for radiation monitoring. google.com Furthermore, this compound-containing materials are being explored for their catalytic potential. google.com For instance, nickel-doped cadmium coordination polymers are being investigated as dual-function platforms for antibiotic detection and the photodegradation of dyes. researcher.life

The development of multifunctional materials often involves the self-assembly of organic cations and inorganic anions. bohrium.com For example, two new three-dimensional organic-inorganic hybrid crystalline materials, [(Ade)2CdCl4] and [(Ade)2CdBr4], were synthesized using adenine (B156593) and cadmium halides. bohrium.com The bromide-containing compound, in particular, showed higher stability and good electrocatalytic properties, suggesting its potential for future multifunctional material synthesis. bohrium.com

Table 2: Multifunctional Materials Incorporating this compound

Material TypeKey FeaturePotential ApplicationReference
Organic-Inorganic HybridHigh-temperature reversible phase transitionSmart devices, dielectric switches rsc.orgrsc.org
Organic-Inorganic HybridTunable optical and electrical propertiesOptoelectronics, electrocatalysis bohrium.com
Coordination PolymerDual-function (sensing and catalysis)Environmental remediation, diagnostics researcher.life
Semiconductor MaterialHigh sensitivityRadiation detectors, sensors google.com

Development of Sustainable Synthesis Routes

In line with the principles of green chemistry, there is a growing effort to develop sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. tubitak.gov.trmdpi.com These approaches aim to minimize the use of hazardous solvents and reduce energy consumption. tubitak.gov.trnih.gov

Mechanochemical synthesis, a solvent-free technique, has emerged as a promising green route. nih.govirb.hruva.nl This method involves the use of mechanical force, such as ball milling, to initiate chemical reactions. nih.gov For instance, the hybrid perovskite CH3NH3CdBr3 has been successfully synthesized by ball milling stoichiometric amounts of this compound and methylammonium (B1206745) bromide, completely avoiding the use of organic solvents. nih.gov Similarly, one-dimensional polymeric structures of this compound with cyanoguanidine have been prepared through mechanosynthesis. irb.hr This technique is not only environmentally friendly but also scalable, making it suitable for industrial applications. uva.nl

Another green approach involves the use of plant extracts or other biomolecules as reducing and capping agents in the synthesis of cadmium-based nanoparticles. tubitak.gov.trumsida.ac.idresearchgate.net For example, Laurus nobilis leaf extract has been used for the green synthesis of cadmium nanoparticles, which have shown potential in the degradation of methylene (B1212753) blue dye. umsida.ac.id This biosynthesis method is cost-effective and eco-friendly. researchgate.net

Solution-based "soft-chemistry" techniques also offer a versatile and more sustainable path to synthesizing this compound materials under milder conditions compared to traditional solid-state methods. acs.org These routes allow for greater control over the final product's composition and structure. acs.org Researchers are exploring the use of greener solvents like water, ethanol (B145695), and acetic acid in these processes. mdpi.com For example, cadmium sulfide (B99878) nanoparticles have been synthesized using sustainable mechanochemical protocols with cadmium acetate (B1210297) and sodium sulfide as precursors. nih.gov

Table 3: Sustainable Synthesis Routes for this compound Materials

Synthesis MethodKey AdvantagesExample ProductReference
Mechanochemistry (Ball Milling)Solvent-free, scalable, energy-efficientCH3NH3CdBr3, CsPbBr3 nanocrystals nih.govuva.nl
Green Synthesis (Plant Extracts)Eco-friendly, cost-effective, uses renewable resourcesCadmium nanoparticles umsida.ac.id
Soft-Chemistry (Solution-based)Mild reaction conditions, compositional controlTernary Cs–Cd–Br phases acs.org
Hydrothermal/SolvothermalUse of water or green solventsCadmium sulfide nanoparticles mdpi.comresearchgate.net

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of formation and transformation of this compound-based materials is crucial for controlling their synthesis and properties. Advanced in situ characterization techniques are increasingly being employed to monitor these processes in real-time. escholarship.orgclu-in.org These methods provide valuable insights into reaction mechanisms, crystallization kinetics, and the formation of intermediate phases. escholarship.org

In situ X-ray diffraction (XRD) and X-ray scattering techniques, such as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), are powerful tools for studying the evolution of crystal structures during synthesis. escholarship.orgnih.gov For example, in situ powder X-ray diffraction (PXRD) has been used to monitor the rehydration process of a cadmium-based metal-organic framework, revealing how the material regains crystallinity over time when exposed to moisture. nih.gov These techniques can track phase formation and elemental changes simultaneously during the synthesis of materials like perovskites. escholarship.org

Spectroscopic methods are also vital for in situ monitoring. Online infrared spectroscopy can be used to follow the progress of chemical reactions in real-time, allowing for the rapid determination of kinetic parameters such as activation energy. rsc.org For environmental applications, electrochemical biosensors have been developed for the online and in situ detection of cadmium ions. These sensors utilize cadmium-responsive promoters fused to reporter genes, providing a highly sensitive and specific method for monitoring bioavailable cadmium concentrations in real-time.

Other techniques like Diffusive Equilibration in Thin Films (DET) allow for high-resolution profiling of various chemical species, including bromide, in environmental systems. clu-in.org While it involves a sampling step, it provides detailed in situ chemical gradients. clu-in.org The combination of multiple in situ techniques, known as multimodal characterization, is becoming increasingly important to correlate the evolution of different properties, such as crystal phase and optical characteristics, during synthesis. escholarship.org

Table 4: Advanced In Situ Characterization Techniques

TechniqueInformation GainedApplication ExampleReference
In Situ X-ray Diffraction (XRD/PXRD)Crystal structure evolution, phase transitions, crystallinityMonitoring rehydration of a Cd-based MOF nih.gov
In Situ GIWAXSCrystallization kinetics, film evolutionStudying the formation of perovskite thin films escholarship.org
Online Infrared SpectroscopyReaction progress, kinetic parametersMonitoring aminocarbonylation of aryl halides rsc.org
Electrochemical BiosensingReal-time concentration of bioavailable ionsOnline monitoring of cadmium in water and soil
Diffusive Equilibration in Thin Films (DET)High-resolution chemical profilesMeasuring bromide and other ion gradients clu-in.org

Q & A

Q. How is cadmium bromide synthesized in laboratory settings for research purposes?

this compound is synthesized via two primary methods: (1) Direct reaction of cadmium metal with bromine vapor under controlled heating, and (2) treatment of cadmium acetate with glacial acetic acid and acetyl bromide. The latter method avoids excessive bromine exposure and ensures high purity. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize side products. Post-synthesis, the product is purified through recrystallization and stored in airtight containers to prevent hygroscopic degradation .

Q. What analytical techniques are recommended for quantifying this compound in experimental samples?

Researchers employ:

  • Titration with EDTA : Cadmium ions are titrated using Eriochrome Black T (Erio-T) as an indicator, masking interfering ions with ammonium fluoride .
  • Gravimetric analysis : Precipitation as cadmium sulfide (CdS) followed by filtration and weighing .
  • Isotopic analysis : Mass spectrometry quantifies isotope abundance (e.g., Cd-111 vs. Cd-116) after electrolytic deposition on copper cathodes .

Q. What are the critical safety considerations when handling this compound in laboratory environments?

Key precautions include:

  • Respiratory protection : Use NIOSH-approved masks for aerosolized particles; avoid inhalation .
  • Glove selection : Use nitrile or neoprene gloves validated for cadmium compounds; test penetration rates .
  • Waste disposal : Follow EPA/EC regulations for heavy metal waste, including neutralization before disposal .

Advanced Research Questions

Q. How does the electromigration mobility of cadmium ions in molten this compound vary under different experimental conditions?

Electromobility is influenced by:

  • Temperature : Higher temperatures reduce viscosity, increasing ion mobility.
  • Presence of dissolved cadmium metal : Dissolved metal introduces competing charge carriers, reducing apparent Cd²⁺ mobility .
  • Impurities : Trace lithium or glass-derived contaminants alter conductivity; corrections are applied using impurity mobility data from pure molten bromides .

Q. What methodologies are employed to analyze isotopic fractionation effects in this compound during electromigration experiments?

Isotopic fractionation is quantified via:

  • Mass spectrometry : Measures isotope ratios (e.g., Cd-116/Cd-111) after electrolytic deposition .
  • Charge transport equations : Relate isotopic enrichment to mobility differences using the formula:
    log(F(r)F(o))(116A),\log\left(\frac{F^{(r)}}{F^{(o)}}\right) \propto (116 - A),

where FF is the isotope abundance ratio and AA is the mass number .

Q. How should researchers address contradictions in cadmium ion mobility data observed between different electromigration setups?

Contradictions arise from:

  • Convection currents : Uneven cooling introduces metal concentration gradients; use rapid quenching or controlled cooling rates .
  • Impurity interference : Pre-treat melts with chelating agents or use high-purity this compound (>99.9%) .
  • Time-dependent effects : Monitor current density and metal concentration dynamically to account for transient behavior .

Q. What experimental models are used to assess the ecotoxicological effects of this compound, and what methodological controls are essential?

Zebrafish (Danio rerio) are common models due to their sensitivity to cadmium. Key controls include:

  • Concentration gradients : Test sublethal doses (e.g., 0.1–10 µM) to observe developmental anomalies (e.g., spinal deformities) .
  • Water quality : Maintain pH 7.0–7.5 and hardness <50 mg/L CaCO₃ to avoid cadmium complexation .
  • Blind scoring : Use multiple independent observers to quantify morphological changes objectively.

Q. How is the magnetic susceptibility of this compound characterized, and what implications does this have for materials science?

Magnetic susceptibility (χ\chi) is measured using a Gouy balance or SQUID magnetometer . This compound exhibits diamagnetic behavior (χ=87.3×106cm3/mol\chi = -87.3 \times 10^{-6} \, \text{cm}^3/\text{mol}), making it unsuitable for magnetic applications but useful as a reference in magnetochemistry studies. This property is critical for designing non-magnetic electrolytes in molten salt batteries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.